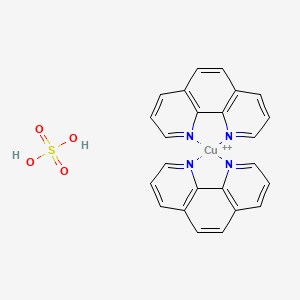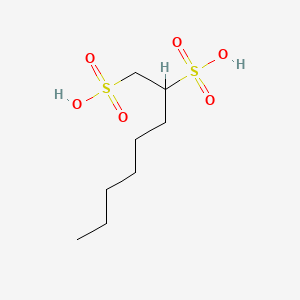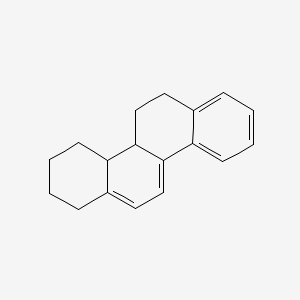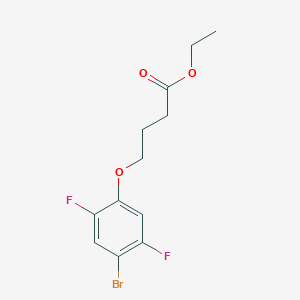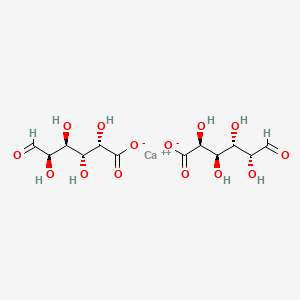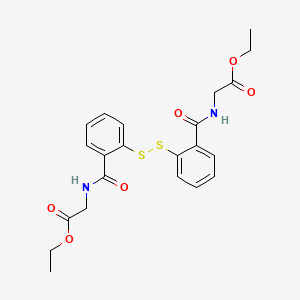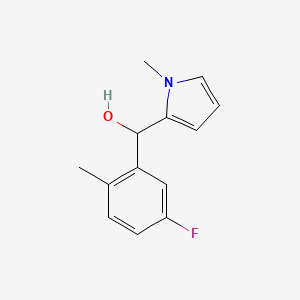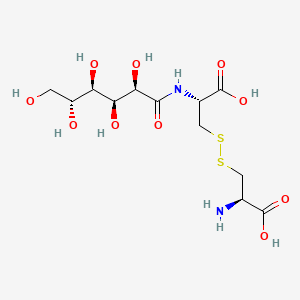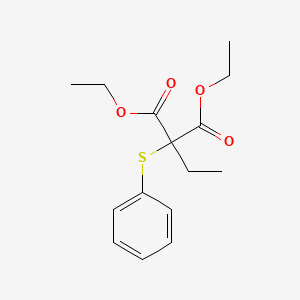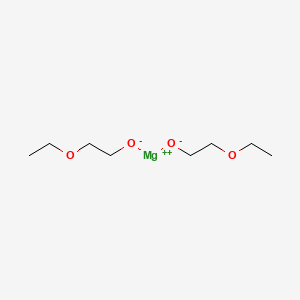
Magnesium glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium glutarate is a chemical compound formed by the combination of magnesium ions and glutaric acid. It is known for its potential applications in various fields, including medicine, chemistry, and industry. This compound is particularly noted for its role in biochemical processes and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium glutarate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with glutaric acid. The reaction typically involves dissolving glutaric acid in water and then adding magnesium oxide or magnesium hydroxide under controlled conditions. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as reactive extraction and crystallization. These methods ensure higher yields and purity of the final product. For example, the use of reactive extraction can optimize the separation of this compound from the reaction mixture, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: Magnesium glutarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced magnesium compounds.
Substitution: Substitution reactions can occur where other ions or molecules replace the magnesium or glutarate components.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce magnesium oxide and other oxidized derivatives, while reduction reactions may yield reduced magnesium compounds.
Scientific Research Applications
Magnesium glutarate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthesis reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its effects on enzyme activity.
Medicine: this compound is explored for its therapeutic potential, particularly in the treatment of magnesium deficiency and related conditions.
Industry: In industrial applications, this compound is used in the production of biodegradable polymers and as an additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of magnesium glutarate involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, neurotransmitter release, and muscle contraction. This compound can modulate these processes by providing a bioavailable source of magnesium ions. Additionally, glutarate may influence metabolic pathways and cellular functions through its interactions with specific enzymes and receptors .
Comparison with Similar Compounds
Magnesium glutarate can be compared with other similar compounds, such as:
Magnesium gluconate: Known for its high bioavailability and use as a dietary supplement.
Magnesium citrate: Commonly used for its laxative effects and as a magnesium supplement.
Magnesium oxide: Widely used for its antacid properties and as a magnesium supplement.
Uniqueness of this compound: this compound is unique due to its specific combination of magnesium and glutaric acid, which may offer distinct therapeutic and biochemical benefits. Its potential neuroprotective effects and role in modulating neurotransmitter activity set it apart from other magnesium compounds .
Properties
CAS No. |
85567-36-8 |
|---|---|
Molecular Formula |
C5H6MgO4 |
Molecular Weight |
154.40 g/mol |
IUPAC Name |
magnesium;pentanedioate |
InChI |
InChI=1S/C5H8O4.Mg/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
NKBDSFGVUTVKAD-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


